![molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3](/img/structure/B1282906.png)
4-(Aminomethyl)-2,6-dimethylphenol
Overview
Description
4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also used as a research tool in characterizing subtypes of the potassium channel .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For example, DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) can be used as a coupling reagent .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve elimination reactions . For example, elimination reactions of 4º-ammonium salts are termed Hofmann eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include color, density, hardness, melting point, boiling point, and reactivity .Scientific Research Applications
Unnatural Amino Acid Derivative
“4-(Aminomethyl)-2,6-dimethylphenol” acts as an unnatural amino acid derivative . This application is significant in the field of biochemistry where such derivatives are used to study protein structure and function, or to create novel proteins with altered properties .
Antifibrinolytic Agent
The compound is utilized as a type 2 antifibrinolytic agent . Antifibrinolytics are important in medical research and clinical applications for reducing excessive bleeding by inhibiting the breakdown of fibrin clots .
Organic Synthesis
In organic chemistry, “4-(Aminomethyl)-2,6-dimethylphenol” is employed in the synthesis of various organic compounds. It serves as a building block for creating complex molecules, which can be used in drug development and other chemical research.
Catalysis
This compound is also used as a catalyst in biochemical reactions. Catalysts are crucial in increasing the rate of chemical reactions, which is beneficial in both research settings and industrial processes.
Enzyme Inhibition Studies
The compound has applications in studying the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs) . These studies are vital for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents .
Reagent in Biochemical Reactions
Lastly, “4-(Aminomethyl)-2,6-dimethylphenol” is used as a reagent in biochemical reactions. As a reagent, it can react with other compounds to form new products, which is essential in experimental protocols and assay development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876-15-3 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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